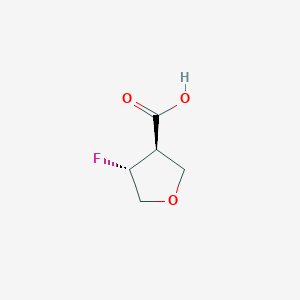
trans-4-Fluorotetrahydrofuran-3-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-4-Fluorotetrahydrofuran-3-carboxylic acid: is an organic compound with a unique structure that includes a fluorine atom and a tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Fluorotetrahydrofuran-3-carboxylic acid typically involves the fluorination of tetrahydrofuran derivatives. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce the fluorine atom into the tetrahydrofuran ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the fluorination process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-4-Fluorotetrahydrofuran-3-carboxylic acid can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group into alcohols or other reduced forms.
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atom under appropriate conditions.
Major Products Formed:
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Alcohols or other reduced forms of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: trans-4-Fluorotetrahydrofuran-3-carboxylic acid is used as a building block in organic synthesis, particularly in the development of fluorinated compounds with potential pharmaceutical applications.
Biology: In biological research, this compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: In the industrial sector, trans-4-Fluorotetrahydrofuran-3-carboxylic acid is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which trans-4-Fluorotetrahydrofuran-3-carboxylic acid exerts its effects depends on its interactions with molecular targets. The fluorine atom can influence the compound’s reactivity and binding affinity to enzymes or receptors, potentially altering biological pathways and cellular functions.
Comparison with Similar Compounds
trans-4-(Trifluoromethyl)cyclohexanecarboxylic acid: This compound also contains a fluorine atom and a carboxylic acid group, but with a different ring structure.
Furan-3-carboxylic acid: A related compound with a furan ring instead of a tetrahydrofuran ring.
Uniqueness: trans-4-Fluorotetrahydrofuran-3-carboxylic acid is unique due to the presence of both a fluorine atom and a tetrahydrofuran ring, which can impart distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C5H7FO3 |
|---|---|
Molecular Weight |
134.11 g/mol |
IUPAC Name |
(3R,4R)-4-fluorooxolane-3-carboxylic acid |
InChI |
InChI=1S/C5H7FO3/c6-4-2-9-1-3(4)5(7)8/h3-4H,1-2H2,(H,7,8)/t3-,4-/m0/s1 |
InChI Key |
SGMXGNVDKCRUNA-IMJSIDKUSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](CO1)F)C(=O)O |
Canonical SMILES |
C1C(C(CO1)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(1R)-1-[5-Fluoro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13047086.png)

![Ethyl 5-((1-hydroxypropan-2-YL)amino)-1-(tert-pentyl)-1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carboxylate](/img/structure/B13047096.png)
![Rac-2-{5-[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]-1,2,4-oxadiazol-3-yl}pyrazine](/img/structure/B13047099.png)





![6-Benzyl-2-thia-6-azaspiro[3.3]heptane](/img/structure/B13047122.png)
